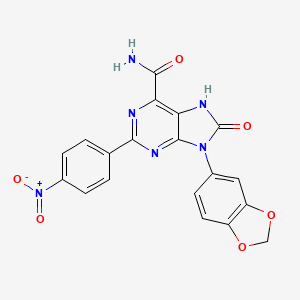

9-(2H-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

説明

This purine-derived compound features a heterocyclic core with a benzodioxolyl group at position 9, a 4-nitrophenyl substituent at position 2, and a carboxamide moiety at position 5. The nitro group on the phenyl ring is electron-withdrawing, which may enhance stability and modulate electronic properties. Such structural features are critical in medicinal chemistry, particularly for targeting enzymes like kinases or phosphodiesterases .

特性

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N6O6/c20-16(26)14-15-18(23-17(21-14)9-1-3-10(4-2-9)25(28)29)24(19(27)22-15)11-5-6-12-13(7-11)31-8-30-12/h1-7H,8H2,(H2,20,26)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCRPUQZAAVSGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=C(C=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the purine core and introduce the benzo[d][1,3]dioxole and nitrophenyl groups through a series of substitution and coupling reactions. Key steps may include:

Nitration: Introduction of the nitro group to the phenyl ring.

Coupling Reaction: Using palladium-catalyzed cross-coupling reactions to attach the benzo[d][1,3]dioxole moiety.

Amidation: Formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

化学反応の分析

Types of Reactions

9-(2H-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

Reduction: Conversion of the nitro group to an amine, resulting in an amino derivative.

Substitution: Introduction of various substituents on the benzo[d][1,3]dioxole ring.

科学的研究の応用

9-(2H-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

Materials Science: Utilized in the design of novel organic materials with unique electronic or optical properties.

Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: Employed in the synthesis of advanced materials and as a catalyst in various chemical processes.

作用機序

The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, where the compound can act as an inhibitor or modulator. The benzo[d][1,3]dioxole and nitrophenyl groups contribute to the compound’s binding affinity and specificity, influencing its biological activity.

類似化合物との比較

Structural Analogs with Modified Aryl Substituents

The most direct analog is 9-(2H-1,3-Benzodioxol-5-yl)-2-(2-Hydroxy-3-Methoxyphenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide (), which replaces the 4-nitrophenyl group with a 2-hydroxy-3-methoxyphenyl moiety. Key differences include:

- Electronic Effects : The 4-nitrophenyl group is strongly electron-withdrawing, while the 2-hydroxy-3-methoxyphenyl substituent has mixed electron-donating (methoxy) and hydrogen-bonding (hydroxy) properties. This could alter solubility, reactivity, and target interactions.

- Biological Activity : Nitro groups often enhance metabolic stability but may introduce toxicity risks, whereas methoxy/hydroxy groups are common in natural products and may improve bioavailability.

Comparison with Carbazole Derivatives ()

Although carbazole derivatives (e.g., 7b , 9a–c in ) differ in core structure, their substituent effects provide insights:

- Nitro-Containing Compounds: Compound 7b (1,4-Dimethyl-3-Nitro-6-(2’-Fluoro-5'-Methoxyphenyl)-9H-Carbazole) shares a nitro group with the target compound. Its melting point (240°C) and IR absorption (1578 cm⁻¹ for NO₂) suggest high thermal stability and strong vibrational modes, which may correlate with the target’s nitro-related properties .

- Methoxy-Containing Compounds : Compound 9b (6-(4’-Methoxy-Phenyl)-1,4-Dimethyl-9H-Carbazole) exhibits a lower melting point (122°C) due to the electron-donating methoxy group, highlighting how substituent polarity impacts physical properties .

Research Implications and Limitations

- Structural Diversity : The lack of direct purine analogs in the evidence limits detailed comparisons. Further studies on purine derivatives with varied substituents (e.g., halogen, alkyl) are needed.

- Data Gaps : Physical and spectral data for the target compound (e.g., melting point, NMR) are absent in the provided evidence, necessitating experimental validation.

生物活性

The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , also known as a benzodioxole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Benzodioxole moiety : Known for various biological activities.

- Nitrophenyl group : Often associated with enhanced reactivity and potential for biological interactions.

- Purine core : A critical structure in many biological processes.

The mechanisms through which this compound exerts its biological effects are complex and multifaceted. Potential mechanisms include:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. For instance, studies have shown that similar benzodioxole derivatives can inhibit α-amylase, which is crucial in carbohydrate metabolism .

- Antioxidant Activity : Compounds containing the benzodioxole structure often exhibit antioxidant properties, which can protect cells from oxidative stress and related damage.

- Anticancer Properties : Research indicates that derivatives of this compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell signaling pathways and the induction of oxidative stress .

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For example:

| Compound | IC50 (µM) | Effect on Normal Cells | Model |

|---|---|---|---|

| IIa | 0.85 | >150 | In vitro |

| IIc | 0.68 | >150 | In vitro |

| IIc | - | Reduced blood glucose from 252.2 mg/dL to 173.8 mg/dL | In vivo (Diabetic mice) |

These findings suggest that compounds similar to 9-(2H-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide may serve as effective α-amylase inhibitors with minimal cytotoxicity towards normal cells .

Anticancer Activity

In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Cancer Cell Line A | 26 |

| Cancer Cell Line B | 65 |

These results underscore the potential of this compound in cancer therapy, warranting further investigation into its efficacy and safety profile .

Case Studies

Several case studies have been conducted to evaluate the therapeutic applications of benzodioxole derivatives:

- Case Study on Antidiabetic Effects : A study involving streptozotocin-induced diabetic mice demonstrated that administration of a related compound significantly lowered blood glucose levels compared to control groups .

- Case Study on Anticancer Effects : Research on a series of benzodioxole derivatives revealed potent activity against multiple cancer cell lines while showing selective toxicity towards malignant cells over normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。